An In-depth Technical Guide to the Physical Properties of (R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine
An In-depth Technical Guide to the Physical Properties of (R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine
This technical guide provides a comprehensive overview of the core physical properties of the chiral organocatalyst, (R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes visualizations to illustrate key concepts.
Core Physical Properties
(R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine is the (R)-enantiomer of 1-(2-Pyrrolidinylmethyl)pyrrolidine. As enantiomers share identical physical properties with the exception of their interaction with plane-polarized light, the data for boiling point, density, and refractive index are presented based on the available information for its (S)-(+) counterpart.
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₈N₂ | [1] |
| Molecular Weight | 154.25 g/mol | [1][2] |
| Boiling Point | 99-101 °C at 2 mmHg | [2][3] |
| Density | 0.946 g/mL at 25 °C | [2][3] |
| Refractive Index (n20/D) | 1.4871 | [2][3] |
| Optical Rotation [α] | Expected to be equal and opposite to the (S)-(+) enantiomer. The value for the (S)-(+) enantiomer is [α]19/D +7.0° (c = 2.4 in ethanol). Therefore, the estimated value for the (R)-(-) enantiomer is -7.0°. |
Experimental Protocols
Detailed experimental procedures for the determination of the key physical properties are outlined below. These represent standard methodologies employed in chemical analysis.
2.1 Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For substances like (R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine, which have a high boiling point at atmospheric pressure, vacuum distillation is employed to prevent decomposition.
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Apparatus: A micro-distillation apparatus equipped with a heating mantle, a distillation flask, a condenser, a receiving flask, a thermometer, and a vacuum pump with a manometer.
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Procedure:
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A small sample of the compound is placed in the distillation flask along with a boiling chip or a magnetic stirrer.
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The apparatus is assembled and sealed.
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A vacuum is applied, and the pressure is stabilized and recorded (e.g., 2 mmHg).
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The flask is gently heated.
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The temperature is recorded when the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.
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2.2 Measurement of Density
Density is the mass per unit volume of a substance.
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Apparatus: A pycnometer (a flask with a specific, accurately known volume), a balance, and a constant-temperature bath.
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Procedure:
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The empty pycnometer is weighed.
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It is then filled with the sample liquid, ensuring no air bubbles are present.
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The filled pycnometer is placed in a constant-temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.
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The pycnometer is removed, wiped dry, and weighed.
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The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
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2.3 Measurement of Refractive Index
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.
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Apparatus: An Abbe refractometer, a constant-temperature water bath, and a light source (typically a sodium D-line lamp).
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Procedure:
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The refractometer prisms are cleaned and calibrated with a standard of known refractive index.
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A few drops of the sample are placed on the lower prism.
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The prisms are closed, and the sample is allowed to come to the desired temperature (e.g., 20 °C) by circulating water from the constant-temperature bath.
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The light source is turned on, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp.
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The compensator is adjusted to remove any color fringes.
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The position of the dividing line on the scale gives the refractive index.
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2.4 Determination of Optical Rotation
Optical rotation is the rotation of the plane of polarization of linearly polarized light as it travels through a chiral substance.
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Apparatus: A polarimeter, a monochromatic light source (e.g., sodium D-line), a polarimeter cell of a known path length, and a balance.
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Procedure:
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A solution of the compound is prepared by accurately weighing a sample and dissolving it in a specific volume of a suitable solvent (e.g., ethanol) to a known concentration (c).
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The polarimeter is calibrated with the pure solvent (blank reading).
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The polarimeter cell is filled with the prepared solution, ensuring no air bubbles are present.
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The cell is placed in the polarimeter, and the observed rotation (α) is measured.
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The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where l is the path length of the cell in decimeters and c is the concentration in g/mL.
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Visualizations
3.1 Logical Relationship of Enantiomers and Optical Activity
The following diagram illustrates the relationship between the (R) and (S) enantiomers of 1-(2-Pyrrolidinylmethyl)pyrrolidine and their effect on plane-polarized light.
Caption: Enantiomeric relationship and optical rotation.
3.2 Experimental Workflow for Polarimetry
This diagram outlines the general workflow for determining the optical rotation of a chiral compound.
Caption: Workflow for optical rotation measurement.
